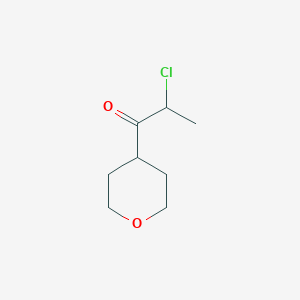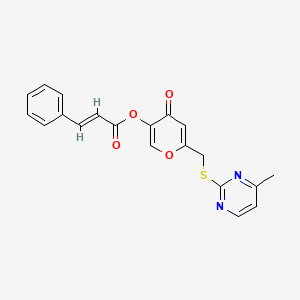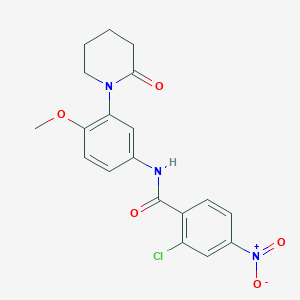
2-Chloro-1-(oxan-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Chloro-1-(oxan-4-yl)propan-1-one often involves base-catalyzed Claisen-Schmidt condensation reactions, as demonstrated by Salian et al. (2018) in their study on chalcone derivatives (Salian et al., 2018). This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure analysis of compounds similar to this compound has been performed using techniques such as FT-IR, elemental analysis, and single crystal X-ray diffraction. For example, the study by Salian et al. (2018) provides insights into the dihedral angles and intra-molecular hydrogen bonding, which are crucial for understanding the molecular conformation and stability (Salian et al., 2018).
Chemical Reactions and Properties
The reactivity of compounds like this compound can be explored through their participation in various chemical reactions. The study by Attia et al. (2013) on a related compound highlights the potential for synthesizing new compounds through reactions such as X-ray crystal structure determination and characterization of intermediates for the synthesis of antifungal agents (Attia et al., 2013).
Physical Properties Analysis
The physical properties of compounds similar to this compound, such as crystal structure and molecular conformation, have been extensively studied. For instance, the work by Wang et al. (2011) on the crystal structure of a related compound provides valuable information on the monoclinic system, space group, and molecular dimensions, which are essential for understanding the material's physical characteristics (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties of compounds like this compound can be inferred from studies on their vibrational and structural characteristics, as well as molecular docking studies. For example, the research by Parveen et al. (2016) on a related compound elucidates the vibrational wavenumbers, HOMO-LUMO analysis, and potential sites for electrophilic and nucleophilic attacks, providing insights into the compound's chemical reactivity and interactions (Parveen et al., 2016).
Applications De Recherche Scientifique
Catalytic Applications
- Transfer Hydrogenation Catalysis : A study by Aydemir et al. (2014) explored the use of a compound structurally related to 2-Chloro-1-(oxan-4-yl)propan-1-one in transfer hydrogenation. They found that such compounds can serve as efficient catalysts in the transfer hydrogenation of various ketones, achieving up to 99% conversions (Aydemir et al., 2014).
Crystal Structure Analysis
- Chalcone Derivatives : The crystal structures of chalcone derivatives, which are similar to this compound, were studied by Salian et al. (2018). This research provides insight into the molecular interactions and structure of such compounds (Salian et al., 2018).
Photoreactive Properties
- Photoremovable Protecting Groups : Literák et al. (2008) researched 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl esters, chemically related to this compound, for their use as photoremovable protecting groups. These compounds show potential in applications requiring light-induced deprotection (Literák et al., 2008).
Biological Activity
- Antimicrobial Activities : El-Sherif (2009) studied hydrazone ligands structurally related to this compound and their metal complexes. These compounds exhibited significant antimicrobial activities against various bacteria, highlighting potential uses in medicinal chemistry (El-Sherif, 2009).
Synthetic Intermediate Applications
- Synthesis of Antifungal Agents : Attia et al. (2013) synthesized compounds structurally similar to this compound, which served as intermediates for developing new antifungal agents. This demonstrates the potential of such compounds in the synthesis of pharmaceuticals (Attia et al., 2013).
Propriétés
IUPAC Name |
2-chloro-1-(oxan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-6(9)8(10)7-2-4-11-5-3-7/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVNUEQXKRURFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1CCOCC1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1889187-36-3 |
Source


|
| Record name | 2-chloro-1-(oxan-4-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2491354.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2491360.png)


![N-[(3-bromophenyl)methoxy]thian-4-imine](/img/structure/B2491364.png)


![4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B2491370.png)
![2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2491371.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide](/img/structure/B2491374.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2491375.png)
![1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide](/img/structure/B2491376.png)